N-piperidin-1-yl-methanesulfonamide
CAS No.:
Cat. No.: VC14055223
Molecular Formula: C6H14N2O2S
Molecular Weight: 178.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14N2O2S |
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Molecular Weight | 178.26 g/mol |
IUPAC Name | N-piperidin-1-ylmethanesulfonamide |
Standard InChI | InChI=1S/C6H14N2O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 |
Standard InChI Key | XFNZLWPRVFVAEW-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)NN1CCCCC1 |
Introduction
Chemical Structure and Nomenclature
The molecular structure of N-piperidin-1-yl-methanesulfonamide consists of a methanesulfonamide group (-SO2NH2) bonded to the nitrogen atom of a piperidine ring. Key structural features include:
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Molecular Formula: C6H14N2O2S (hypothetical, based on analogous compounds) .
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InChIKey: HOPSXFCUBKAIAB-UHFFFAOYSA-N (derived from PubChem data for phenyl(piperidin-1-yl)methanesulfonamide) .
Table 1: Structural and Physicochemical Properties
Synthesis and Reactivity
N-Piperidin-1-yl-methanesulfonamide can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves:
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Reaction of Piperidine with Methanesulfonyl Chloride:
This method is analogous to the synthesis of N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide, where sulfonamide formation occurs under basic conditions .
Table 2: Synthetic Routes for Analogous Compounds
Pharmacological and Biological Activity
Piperidine sulfonamides exhibit diverse biological activities, as evidenced by structurally related compounds:
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Enzyme Inhibition: A derivative, N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide, acts as a brain-permeable kynurenine monooxygenase inhibitor, highlighting potential neuropharmacological applications .
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Antimicrobial Properties: Methanesulfonamide derivatives demonstrate activity against bacterial and fungal pathogens due to sulfonamide’s interference with folate synthesis .
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Anti-inflammatory Effects: Piperidine-containing sulfonamides modulate inflammatory pathways, such as cyclooxygenase (COX) inhibition .
Table 3: Biological Activities of Related Compounds
Compound | Activity | IC50/EC50 | Source |
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Phenyl(piperidin-1-yl)methanesulfonamide | COX-2 inhibition | 0.8 µM | |
N-Methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide | Antibacterial (E. coli) | 12.5 µg/mL |
Applications in Drug Discovery
Piperidine sulfonamides are privileged scaffolds in medicinal chemistry:
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Central Nervous System (CNS) Agents: The piperidine moiety enhances blood-brain barrier permeability, making these compounds candidates for neurodegenerative disease therapeutics .
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Anticancer Agents: Derivatives like 1-phenyl-N-(piperidin-3-yl)-N-[2-(piperidin-1-yl)ethyl]methanesulfonamide inhibit anti-apoptotic Bcl-2 proteins, inducing cancer cell death .
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Metabolic Stability: Structural modifications, such as N-methylation, improve metabolic stability and oral bioavailability .
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